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Sevabertinib: A Targeted Approach for HER2 Activating Mutations

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) activating mutations are established oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other solid tumors, representing a critical therapeutic target. **Sevabertinib** (formerly BAY 2927088), an oral, reversible tyrosine kinase inhibitor (TKI), has emerged as a promising agent that potently and selectively inhibits mutant HER2. This document provides a comprehensive technical overview of **sevabertinib**, detailing its mechanism of action, preclinical evidence, and clinical trial data, with a focus on its role in targeting HER2 activating mutations.

Introduction: The Challenge of HER2 Activating Mutations

Activating mutations in the ERBB2 gene, which encodes the HER2 protein, are found in approximately 2-4% of patients with NSCLC.[1][2] These mutations, most commonly insertions in exon 20, lead to constitutive activation of the HER2 receptor tyrosine kinase, driving downstream signaling pathways that promote cell proliferation, survival, and migration.[3] Historically, tumors harboring these mutations have been associated with a poor prognosis and limited therapeutic options.[4] While antibody-drug conjugates have shown efficacy, the development of potent and selective small molecule inhibitors remains an area of significant interest.[4]



Sevabertinib: Mechanism of Action

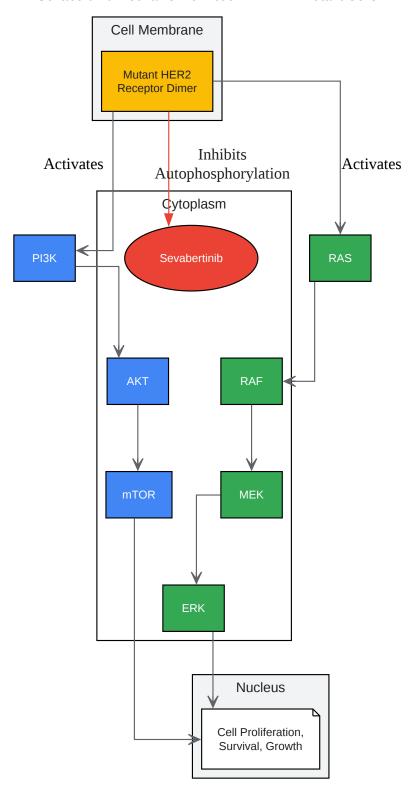
Sevabertinib is a potent, oral, reversible tyrosine kinase inhibitor that selectively targets activating mutations in HER2.[5][6] It also exhibits inhibitory activity against epidermal growth factor receptor (EGFR) mutations while largely sparing wild-type EGFR, which is intended to limit off-target toxicities.[7][8] By binding to the ATP-binding pocket of the HER2 kinase domain, **sevabertinib** blocks its autophosphorylation and the subsequent activation of downstream signaling cascades.[9][10] Preclinical studies have demonstrated that this inhibition leads to the suppression of the MAPK/PI3K-AKT signaling pathways, which are critical for tumor cell growth and survival.[3][9]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **sevabertinib** in a HER2-mutant cancer cell.



Sevabertinib Mechanism of Action in HER2-Mutant Cells



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Caption: **Sevabertinib** inhibits mutant HER2, blocking downstream PI3K/AKT and MAPK pathways.

Preclinical Evidence

The anti-tumor activity of **sevabertinib** has been demonstrated in a range of preclinical models harboring HER2 activating mutations.

In Vitro Studies

Sevabertinib has shown potent inhibitory activity against various HER2-mutant cancer cell lines. Key quantitative data from these studies are summarized below.

Cell Line / Target	HER2 Alteration	IC50 (nM)	Reference(s)
Wild-type HER2	N/A	<0.5	[5][11]
HER2 A775insYVMA	Exon 20 Insertion	<0.5	[5][11]
HER4	N/A	13.9	[5][11]
NCI-H1781	Exon 20 Insertion (A775insV, G776C)	19.7	[5]
NCI-H2170	Wild-type ERBB2 Amplification	16.7	[5]
Ba/F3 cells	HER2 Exon 20 Insertions	Potent Inhibition	[5]
Ba/F3 cells	Activating HER2 Point Mutations	Potent Inhibition	[5]

In Vivo Studies

The efficacy of **sevabertinib** has been evaluated in xenograft models of NSCLC with HER2 activating mutations.



Model Type	Cancer Type	HER2 Alteration	Treatment	Outcome	Reference(s
Patient- Derived Xenograft (PDX) - CTG- 2543	NSCLC	A775insYVM A	10, 25, 50 mg/kg, p.o., QD	T/C ratios of 0.22, 0.12, and 0.06, respectively. Well- tolerated.	[4][5]
Cell Line- Derived Xenograft - NCI-H1781	NSCLC	Exon 20 Insertion	5 mg/kg, p.o., BID; 10 mg/kg, p.o., QD	Demonstrate d anti-tumor efficacy.	[5]

Clinical Development: The SOHO-01 Trial

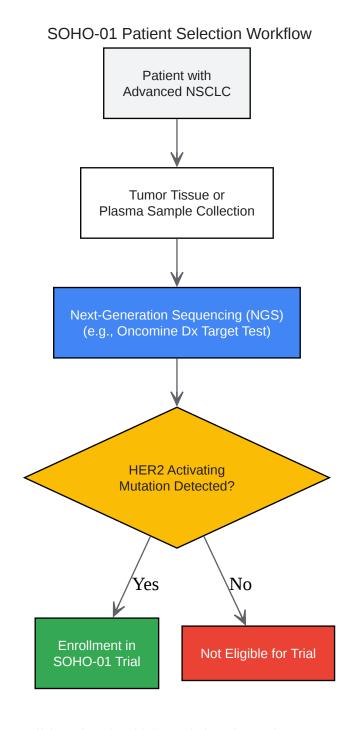
The primary evidence for the clinical utility of **sevabertinib** comes from the Phase 1/2 SOHO-01 trial (NCT05099172), an open-label, multicenter, multicohort study that evaluated **sevabertinib** in patients with locally advanced or metastatic NSCLC harboring HER2 mutations.[10][12]

Study Design and Patient Population

The SOHO-01 trial enrolled adult patients with histologically or cytologically confirmed locally advanced or metastatic NSCLC with activating HER2 mutations.[4] Patients were stratified into cohorts based on their prior treatment history.[10][12] The recommended Phase 2 dose of **sevabertinib** was established at 20 mg administered orally twice daily.[2]

Experimental Workflow: Patient Selection





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Caption: Workflow for identifying patients with HER2 mutations for the SOHO-01 trial.

Efficacy Results

Sevabertinib demonstrated significant anti-tumor activity across different patient populations in the SOHO-01 trial. The results led to the accelerated approval of **sevabertinib** by the U.S.



Food and Drug Administration (FDA) for adult patients with locally advanced or metastatic non-squamous NSCLC with HER2 tyrosine kinase domain (TKD) activating mutations who have received prior systemic therapy.[13]

Patient Cohort	N	Objective Response Rate (ORR)	Median Duration of Response (DOR) (months)	Median Progressio n-Free Survival (PFS) (months)	Reference(s
Previously treated, HER2- targeted therapy-naïve (Cohort D)	81	64%	9.2	8.3	[10][12]
Previously treated with HER2- directed ADCs (Cohort E)	55	38%	8.5	5.5	[10][12]
Treatment- naïve (Cohort F)	73	71%	11.0	Data immature	[10][12]
HER2 YVMA insertion subgroup	-	78%	-	12.2	[4]

Safety and Tolerability

Sevabertinib has a manageable safety profile. The most common treatment-related adverse events (TRAEs) were diarrhea and rash, which were mostly grade 1-2.[14][15] Notably, no



cases of drug-related interstitial lung disease (ILD) were reported in the SOHO-01 trial, a significant concern with other HER2-targeted therapies.[4][15]

Experimental Protocols

This section provides an overview of the likely methodologies employed in the preclinical and clinical evaluation of **sevabertinib**.

In Vitro Cell Proliferation Assay (Representative Protocol)

- Cell Culture: HER2-mutant and wild-type cancer cell lines (e.g., NCI-H1781, NCI-H2170) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of sevabertinib or vehicle control (DMSO) for 72 hours.
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo.
- Data Analysis: The absorbance or luminescence data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis of HER2 Signaling (Representative Protocol)

- Cell Lysis: HER2-mutant cells are treated with **sevabertinib** or vehicle control for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.



- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of HER2, AKT, and ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
- Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study (Representative Protocol)

- Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
- Tumor Implantation: HER2-mutant cancer cells (e.g., NCI-H1781) or patient-derived tumor fragments (for PDX models) are subcutaneously implanted into the flanks of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
- Drug Administration: Sevabertinib is administered orally at specified doses and schedules.
 The vehicle control is administered to the control group.
- Efficacy Evaluation: Tumor volume and body weight are measured regularly. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.

HER2 Mutation Detection in Clinical Samples

Patient eligibility for the SOHO-01 trial was determined by the presence of activating HER2 mutations in tumor tissue or plasma.[13] This was performed using an FDA-approved companion diagnostic, the Oncomine Dx Target Test.[13][16] This next-generation sequencing (NGS)-based assay uses amplicon-based enrichment to detect single nucleotide variants, insertions, and deletions in the ERBB2 gene from formalin-fixed, paraffin-embedded (FFPE) tumor samples.[1]

Conclusion

Sevabertinib is a potent and selective oral TKI that has demonstrated significant and durable anti-tumor activity in patients with NSCLC harboring HER2 activating mutations. Its manageable safety profile, particularly the lack of drug-related ILD, positions it as a valuable



therapeutic option in this patient population. Ongoing clinical trials will further define its role in the treatment of HER2-mutant cancers.

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